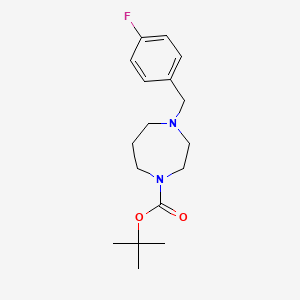

1-Boc-4-(4-fluorobenzyl)homopiperazine

Description

1-Boc-4-(4-fluorobenzyl)homopiperazine is a nitrogen-containing heterocyclic compound featuring a seven-membered homopiperazine (1,4-diazepane) core. The structure includes a tert-butoxycarbonyl (Boc) protecting group at the 1-position and a 4-fluorobenzyl substituent at the 4-position. This compound is frequently utilized as an intermediate in medicinal chemistry for developing ligands targeting central nervous system (CNS) receptors, antiviral agents, and mitochondrial-targeted therapeutics .

Properties

IUPAC Name |

tert-butyl 4-[(4-fluorophenyl)methyl]-1,4-diazepane-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25FN2O2/c1-17(2,3)22-16(21)20-10-4-9-19(11-12-20)13-14-5-7-15(18)8-6-14/h5-8H,4,9-13H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPKGXKBHAYFOJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCN(CC1)CC2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Boc-4-(4-fluorobenzyl)homopiperazine typically involves the following steps:

Protection of Homopiperazine: Homopiperazine is reacted with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine to form 1-Boc-homopiperazine.

Industrial Production Methods

Industrial production of 1-Boc-4-(4-fluorobenzyl)homopiperazine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity. Common solvents used include dichloromethane and acetonitrile.

Chemical Reactions Analysis

Types of Reactions

1-Boc-4-(4-fluorobenzyl)homopiperazine undergoes various chemical reactions, including:

Substitution Reactions: The fluorobenzyl group can participate in nucleophilic substitution reactions.

Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) are used.

Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.

Major Products Formed

Substitution Products: Depending on the nucleophile used, various substituted derivatives of 1-Boc-4-(4-fluorobenzyl)homopiperazine can be formed.

Deprotected Amine: Removal of the Boc group yields 4-(4-fluorobenzyl)homopiperazine.

Scientific Research Applications

1-Boc-4-(4-fluorobenzyl)homopiperazine has several applications in scientific research:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

Chemical Biology: The compound is used in the development of chemical probes for studying biological processes.

Drug Development: It serves as a building block in the synthesis of potential drug candidates for various therapeutic areas.

Mechanism of Action

The mechanism of action of 1-Boc-4-(4-fluorobenzyl)homopiperazine depends on its specific use in chemical reactions or as a precursor in drug synthesis. As a protected amine, it can be deprotected to yield the active amine, which can then interact with biological targets. The fluorobenzyl group may enhance the compound’s binding affinity to certain receptors or enzymes, influencing its biological activity.

Comparison with Similar Compounds

Dopamine Receptor Ligands

Antiviral Activity

Mitochondrial Targeting

- Homopiperazine spacers in triterpene-RhoB conjugates enhance cytotoxicity by improving complex I/II inhibition .

- Piperazine analogs are less effective due to reduced spacer flexibility .

Physicochemical and Pharmacokinetic Properties

Biological Activity

1-Boc-4-(4-fluorobenzyl)homopiperazine is a compound of significant interest in medicinal chemistry due to its structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

1-Boc-4-(4-fluorobenzyl)homopiperazine is characterized by:

- Boc group : A tert-butyloxycarbonyl protecting group that enhances stability.

- Fluorobenzyl moiety : The presence of a fluorine atom can influence the compound's lipophilicity and binding affinity to biological targets.

- Homopiperazine core : This cyclic structure contributes to the compound's conformational flexibility.

The biological activity of 1-Boc-4-(4-fluorobenzyl)homopiperazine can be attributed to its interaction with various molecular targets. Notably, it has been studied for its role as a:

- Positive allosteric modulator : Compounds with a homopiperazine core have been shown to modulate G-protein coupled receptors (GPCRs), specifically mGlu4, which is implicated in neurological disorders like Parkinson's disease .

- Tyrosinase inhibitor : This compound has demonstrated competitive inhibition against tyrosinase from Agaricus bisporus, showing potential in treating hyperpigmentation disorders .

Case Study 1: Tyrosinase Inhibition

A study evaluated the inhibitory effects of derivatives containing the 4-fluorobenzylpiperazine fragment on tyrosinase. The compound 1-Boc-4-(4-fluorobenzyl)homopiperazine exhibited an IC50 value significantly lower than that of kojic acid, a standard tyrosinase inhibitor, indicating potent antimelanogenic activity without cytotoxic effects on B16F10 cells .

| Compound | IC50 (μM) | Reference Compound IC50 (μM) |

|---|---|---|

| 1-Boc-4-(4-fluorobenzyl)homopiperazine | 0.18 | 17.76 (Kojic Acid) |

Case Study 2: mGlu4 Modulation

In another investigation, compounds based on the homopiperazine scaffold were identified as positive allosteric modulators of mGlu4. These compounds were synthesized via high-throughput screening and showed efficacy in enhancing receptor activity, providing insights into their potential therapeutic applications in neurodegenerative diseases .

Comparative Analysis with Similar Compounds

To understand the unique properties of 1-Boc-4-(4-fluorobenzyl)homopiperazine, it is essential to compare it with structurally related compounds:

| Compound | Structural Feature | Biological Activity |

|---|---|---|

| 1-Boc-4-(3-fluorobenzyl)homopiperazine | Different halogen position | Reduced activity |

| 1-Boc-4-(phenyl)homopiperazine | No fluorine substitution | Lower binding affinity |

The introduction of fluorine at the para position enhances lipophilicity and receptor binding, making 1-Boc-4-(4-fluorobenzyl)homopiperazine more effective than its analogs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.